molecular formula C9H11ClO2 B1266388 1-Chloro-3-phenoxypropan-2-ol CAS No. 4769-73-7

1-Chloro-3-phenoxypropan-2-ol

Cat. No.: B1266388
CAS No.: 4769-73-7
M. Wt: 186.63 g/mol
InChI Key: HCTDRZMGZRHFJV-UHFFFAOYSA-N
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Description

1-Chloro-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11ClO2. It is a chlorinated alcohol and phenoxy derivative, known for its applications in various chemical processes and industries. The compound is characterized by its clear, faintly yellow appearance and is often used as an intermediate in organic synthesis.

Mechanism of Action

Mode of Action

The exact mode of action of 1-Chloro-3-phenoxypropan-2-ol is currently unknown. Some related compounds have been suggested to cause extensive membrane damage

Pharmacokinetics

Some properties such as its molecular weight (18664 Da), boiling point (3098±220 °C at 760 mmHg), and water solubility (5072 mg/L at 25 deg C) have been reported These properties can influence the bioavailability of the compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and solubility can affect its distribution in the environment . Additionally, the compound’s biodegradability can influence its persistence in the environment . .

Biochemical Analysis

Biochemical Properties

1-Chloro-3-phenoxypropan-2-ol plays a significant role in biochemical reactions, particularly in the cross-linking of epoxy resins. It interacts with primary amines, facilitating the formation of stable bonds. This interaction is crucial for the development of various industrial products, including adhesives and coatings . The compound’s ability to form stable bonds with amines highlights its importance in biochemical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to interact with primary amines, leading to the formation of stable cross-links. This interaction is essential for its role in epoxy resin cross-linking. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factorsStudies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been explored to some extent. Higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated. It is essential to determine the optimal dosage to minimize potential toxicity while maximizing its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenoxypropan-2-ol can be synthesized through the reaction of epichlorohydrin with phenol in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

    Epichlorohydrin and Phenol Reaction: Epichlorohydrin is reacted with phenol in the presence of sodium hydroxide to form this compound.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenoxypropanols.

    Oxidation Reactions: Products include phenoxypropanones or phenoxypropanals.

    Reduction Reactions: Products include phenoxypropanols.

Scientific Research Applications

1-Chloro-3-phenoxypropan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of epoxy resins and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Chloro-2-hydroxy-3-phenoxypropane
  • 3-Chloro-1-phenoxy-2-propanol
  • 3-Chloro-2-hydroxy-1-phenoxypropane

Comparison: 1-Chloro-3-phenoxypropan-2-ol is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDRZMGZRHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307702
Record name 1-Chloro-3-phenoxy-2-propanol
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Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4769-73-7
Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-Chloro-3-phenoxypropan-2-ol
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Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-chloro-3-phenoxypropan-2-ol
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Synthesis routes and methods I

Procedure details

A mixture of phenol (94 g; 1.0 mole) and epichlorhydrin (138.8 g; 1.5 mole) was vigorously stirred at 100° C. in the presence of piperidine hydrochloride (2.0 g) for 6 hours, cooled, and the excess epichlorhydrin removed at 100° in vacuo. The residue was cooled, dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours. After separatiin of the phases the organic layer was washed with water, dried and evaporated to a colourless oil. Distillation gave 116.4 g (62.5%) of 1-chloro-3-phenoxy-2-propanol of bp0.6 112° as a GLC pure material, νmax (film) 3310, 1603, 1590, 1495, 1245 cm-1 ; τ(CDCl3); 7.40 (broad exchangeable s); 6.25 (2H, d, J 3.5 Hz); 5.90 (2H, s); 5.90 (1H, m); 3.21-2.56 (5H,m).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phenol (94g; 1.0 mole) and epichlorhydrin (138.8g; 1.5 mole) was vigorously stirred at 100° C. in the presence of piperidine hydrochloride (2.0g) for 6 hours, cooled, and the excess epichlorhydrin removed at 100° in vacuo. The residue was cooled, dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours. After separation of the phases the organic layer was washed with water, dried and evaporated to a colourless oil. Distillation gave 116.4g (62.5%) of 1-chloro-3-phenoxy-2-propanol of bp0.6 112° as a GLC pure material, νmax (film) 3310, 1603, 1590, 1495, 1245cm-1 ; τ(CSCl3); 7.40 (broad exchangeable s); 6.25 (2H, d, J 3.5 Hz); 5.90 (2H, s); 5.90 (1H, m); 3.21-2.56 (5H,m).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper in relation to 1-Chloro-3-phenoxypropan-2-ol?

A1: The research paper primarily investigates the optical rotatory power of (–)-1-Chloro-3-phenoxypropan-2-ol. This means the researchers were studying how this specific enantiomer (mirror image isomer) of the molecule rotates plane-polarized light. [] Understanding a molecule's optical activity is crucial in organic chemistry, particularly in fields like pharmaceuticals, as different enantiomers can have vastly different biological effects.

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